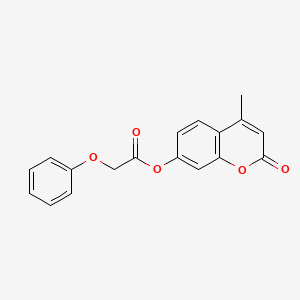
4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate, commonly known as coumarin-7-yl phenoxyacetate, is a synthetic organic compound that belongs to the class of coumarin derivatives. It is a colorless to pale yellow crystalline solid that is soluble in organic solvents. This compound has been widely studied for its potential applications in various fields, including biomedical research, drug discovery, and material science.
Mécanisme D'action
The mechanism of action of coumarin-7-yl phenoxyacetate is not fully understood. However, it has been suggested that this compound may exert its biological effects by modulating various signaling pathways, including the NF-κB and MAPK pathways. Moreover, coumarin-7-yl phenoxyacetate has been shown to inhibit the activity of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Coumarin-7-yl phenoxyacetate has been reported to exhibit various biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. Moreover, this compound has been shown to protect against oxidative stress-induced damage by increasing the activity of antioxidant enzymes such as superoxide dismutase and catalase.
Avantages Et Limitations Des Expériences En Laboratoire
Coumarin-7-yl phenoxyacetate has several advantages for lab experiments. It is a relatively stable compound that can be easily synthesized and purified. Moreover, it exhibits low toxicity and can be used at relatively low concentrations. However, one of the limitations of this compound is its poor solubility in aqueous solutions, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research on coumarin-7-yl phenoxyacetate. One of the potential applications of this compound is in the development of new drugs for the treatment of various diseases. Moreover, the use of coumarin-7-yl phenoxyacetate as a fluorescent probe for imaging applications has been proposed. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives may lead to the discovery of new bioactive molecules.
Méthodes De Synthèse
Coumarin-7-yl phenoxyacetate can be synthesized using different methods, including the reaction of coumarin-7-carboxylic acid with phenoxyacetic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus pentachloride. Another method involves the reaction of coumarin-7-aldehyde with phenoxyacetic acid in the presence of a reducing agent such as sodium borohydride.
Applications De Recherche Scientifique
Coumarin-7-yl phenoxyacetate has been extensively studied for its potential applications in biomedical research. It has been reported to exhibit anti-inflammatory, antioxidant, and antimicrobial activities. Moreover, this compound has been shown to have potential as a therapeutic agent for the treatment of various diseases, including cancer, Alzheimer's disease, and diabetes.
Propriétés
IUPAC Name |
(4-methyl-2-oxochromen-7-yl) 2-phenoxyacetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-12-9-17(19)23-16-10-14(7-8-15(12)16)22-18(20)11-21-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBLPHDDHVQCVSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OC(=O)COC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40383061 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-methyl-2-oxo-2H-chromen-7-yl phenoxyacetate | |
CAS RN |
5237-46-7 |
Source


|
| Record name | 4-Methyl-2-oxo-2H-1-benzopyran-7-yl phenoxyacetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40383061 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

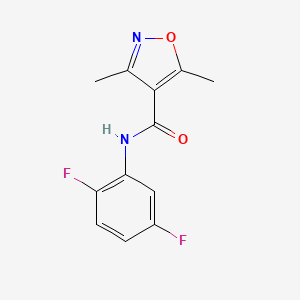
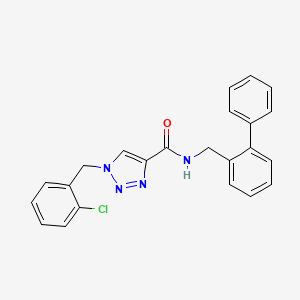
![5-{[1-(2-fluorobenzyl)-1H-indol-3-yl]methylene}-3-methyl-1,3-thiazolidine-2,4-dione](/img/structure/B4928602.png)
![3-(4-methoxyphenyl)-5-{3-[(2-nitrobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4928607.png)
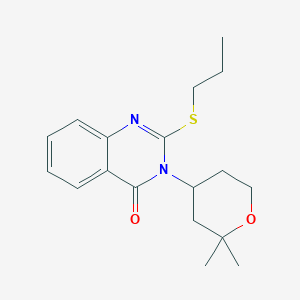
![2-[3-[3-(acetylamino)-4-methylphenyl]-6-oxo-1(6H)-pyridazinyl]-N-(2-fluorophenyl)acetamide](/img/structure/B4928640.png)
![ethyl 2-(1-ethyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4928644.png)
![2,6-di-tert-butyl-4-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}phenol](/img/structure/B4928650.png)
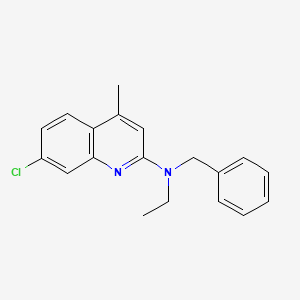

![(2R*,3R*)-3-(1,4-dioxa-8-azaspiro[4.5]dec-8-yl)-2,3-dihydrospiro[indene-1,4'-piperidin]-2-ol](/img/structure/B4928676.png)
![4-({1-[(2,5-dichlorophenyl)sulfonyl]-4-piperidinyl}carbonyl)thiomorpholine](/img/structure/B4928678.png)
![ethyl 7-cyclopropyl-3-{2-[(2-fluorophenyl)amino]-2-oxoethyl}-1-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4928688.png)
![2-(benzyl{[1-(3-methoxypropyl)-2-(methylsulfonyl)-1H-imidazol-5-yl]methyl}amino)ethanol](/img/structure/B4928694.png)